molecular formula C8H13ClO2 B14378663 3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one CAS No. 89345-10-8

3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one

Cat. No.: B14378663
CAS No.: 89345-10-8
M. Wt: 176.64 g/mol
InChI Key: QPEZOAXGKROWBC-UHFFFAOYSA-N
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Description

3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one is an organic compound belonging to the class of oxolanes. This compound is characterized by the presence of a chloro group, an ethyl group, and two methyl groups attached to an oxolanone ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one typically involves the chlorination of 5-ethyl-4,5-dimethyloxolan-2-one. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the oxolanone ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the formation of new compounds with different properties and activities.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5,5-dimethylcyclohex-2-enone: Similar in structure but with a cyclohexane ring instead of an oxolanone ring.

    3,5-Dimethyloxolan-2-one: Lacks the chloro and ethyl groups, making it less reactive in certain chemical reactions.

Uniqueness

3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one is unique due to the presence of both chloro and ethyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a wider range of chemical transformations and interactions compared to its similar counterparts.

Properties

CAS No.

89345-10-8

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

IUPAC Name

3-chloro-5-ethyl-4,5-dimethyloxolan-2-one

InChI

InChI=1S/C8H13ClO2/c1-4-8(3)5(2)6(9)7(10)11-8/h5-6H,4H2,1-3H3

InChI Key

QPEZOAXGKROWBC-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(C(C(=O)O1)Cl)C)C

Origin of Product

United States

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